molecular formula C14H18O B11898151 3,8,8-trimethyl-6,7-dihydro-5H-naphthalene-2-carbaldehyde CAS No. 92863-11-1

3,8,8-trimethyl-6,7-dihydro-5H-naphthalene-2-carbaldehyde

Cat. No.: B11898151
CAS No.: 92863-11-1
M. Wt: 202.29 g/mol
InChI Key: KTPBKTARRQKWBB-UHFFFAOYSA-N
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Description

3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C14H18O It is a derivative of naphthalene, characterized by the presence of three methyl groups and a formyl group attached to a tetrahydronaphthalene core

Properties

CAS No.

92863-11-1

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

3,8,8-trimethyl-6,7-dihydro-5H-naphthalene-2-carbaldehyde

InChI

InChI=1S/C14H18O/c1-10-7-11-5-4-6-14(2,3)13(11)8-12(10)9-15/h7-9H,4-6H2,1-3H3

InChI Key

KTPBKTARRQKWBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C=O)C(CCC2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde typically involves the alkylation of a naphthalene derivative followed by formylation. One common method involves the Friedel-Crafts alkylation of naphthalene with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the trimethyl groups at the desired positions. The resulting intermediate is then subjected to formylation using reagents like dichloromethyl methyl ether and a Lewis acid to introduce the formyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure the efficient production of high-purity 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde.

Chemical Reactions Analysis

Types of Reactions

3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: 3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

    Reduction: 3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-methanol.

    Substitution: Various halogenated or nitrated derivatives depending on the specific reaction conditions.

Scientific Research Applications

3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effect of the formyl group. These effects modulate the compound’s reactivity towards electrophiles and nucleophiles, facilitating various transformations.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound, lacking the methyl and formyl groups.

    1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene.

    2,5,8-Trimethyl-1,2,3,4-tetrahydronaphthalene: A similar compound with different methyl group positions.

Uniqueness

3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to the specific positioning of its methyl and formyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable intermediate in organic synthesis and a compound of interest in various research fields.

Biological Activity

3,8,8-Trimethyl-6,7-dihydro-5H-naphthalene-2-carbaldehyde (CAS Number: 92863-11-1) is a naphthalene derivative with significant biological activity. This compound has garnered attention for its potential applications in various fields, including pharmacology and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical properties of this compound are summarized in the table below:

PropertyValue
Molecular FormulaC14_{14}H18_{18}O
Molecular Weight202.29 g/mol
Density0.998 g/cm³
Boiling Point304.3 ºC
Flash Point128.2 ºC
LogP3.4214

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, a study demonstrated that treatment with this compound led to significant apoptosis in prostate cancer LNCaP cells through mechanisms involving cytochrome C release and caspase activation .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Studies indicate that it can enhance the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while reducing malondialdehyde (MDA) levels in mouse liver and serum . This suggests a potential role in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, this naphthalene derivative has shown anti-inflammatory properties. It effectively inhibits the production of pro-inflammatory cytokines and mediators such as IL-6 and TNF-α in LPS-stimulated cells . This activity positions it as a candidate for the treatment of inflammatory diseases.

Case Studies

  • Prostate Cancer : A study involving LNCaP cells treated with various concentrations of this compound showed a dose-dependent increase in apoptosis markers including caspase activation and PARP cleavage .
  • Liver Health : In a model of liver oxidative stress, administration of this compound resulted in improved antioxidant enzyme activity and reduced lipid peroxidation markers .
  • Inflammation Models : In RAW264.7 macrophage cells, the compound significantly suppressed IL-1β-induced expression of iNOS and COX-2, indicating its potential use in treating inflammatory conditions .

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